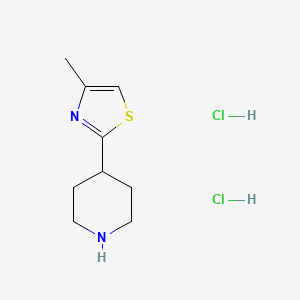

4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride

描述

Historical Context of Thiazole-Piperidine Compounds

The development of thiazole-piperidine hybrid compounds emerged from decades of research into heterocyclic chemistry that began in the early twentieth century. Thiazole chemistry itself has been recognized as an important area of study for many decades, with the thiazole moiety establishing itself as a versatile heterocycle in the world of chemistry. The historical significance of thiazole rings can be traced to their discovery in several natural compounds, including peptide alkaloids, metabolites, and cyclopeptides, although free thiazole cannot be spotted in nature. The systematic exploration of thiazole chemistry was further advanced through classical synthetic methods including Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, which provided robust methodologies for constructing these ring systems.

The development of piperidine chemistry paralleled the growth of thiazole research, with piperidine synthesis being conveniently accomplished through catalytic hydrogenation of pyridine using nickel catalysts. Various synthetic approaches for piperidine construction emerged, including cyclization reactions using dichloropentanes, aminocarbonyl compounds, and aminoalkanols as starting materials. The convergence of thiazole and piperidine chemistry represented a natural evolution in heterocyclic research, driven by the recognition that hybrid structures combining multiple pharmacophores could exhibit enhanced biological activities compared to individual components.

The specific combination of thiazole and piperidine rings gained prominence through systematic medicinal chemistry efforts that recognized the complementary properties of these heterocycles. Research demonstrated that thiazole rings bear acidic protons at the carbon-2 position, making them highly reactive and serving as significant synthons for producing a wide range of new chemical compounds. Simultaneously, piperidine rings provided structural flexibility and favorable physicochemical properties that enhanced drug-like characteristics of resulting compounds.

Significance in Heterocyclic Chemistry

The significance of thiazole-piperidine compounds in heterocyclic chemistry stems from their unique structural features and the remarkable diversity of chemical transformations they enable. Thiazole rings consist of sulfur and nitrogen atoms arranged in a five-membered aromatic system, where the lone pair of electrons in the sulfur atom meets the Huckel rule condition for a minimum of six pi electrons. This electronic configuration contributes to the aromaticity of the system and enables various chemical reactions including donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization.

The integration of piperidine rings with thiazole systems creates hybrid structures that combine the aromatic stability of thiazoles with the conformational flexibility of saturated six-membered rings. This combination has proven particularly valuable in medicinal chemistry applications, where the strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns. The resulting thiazole-linked hybrids exhibit a myriad of medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities.

The chemical versatility of thiazole-piperidine systems is further demonstrated through their participation in complex synthetic transformations. These compounds serve as valuable building blocks for constructing more elaborate molecular architectures through reactions such as the three-plus-two heterocyclization reaction and Hantzsch-thiazole synthesis utilizing phenacyl bromide as substrate. The mechanistic pathways for these transformations involve electron-rich nitrogen centers attacking carbonyl carbons, followed by intramolecular cycloaddition and nucleophilic substitution reactions that ultimately yield complex heterocyclic products.

Discovery and Development of 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride

The specific compound this compound emerged from systematic efforts to develop novel bioactive molecules through combinatorial chemistry approaches targeting heterocyclic compound libraries. The development of this compound can be understood within the broader context of focused efforts toward target-oriented synthesis and diversity-oriented synthesis of low-molecular-weight heterocyclic combinatorial libraries for therapeutic applications. Research groups recognized that combining piperidine and thiazole pharmacophores could yield compounds with enhanced biological activities compared to individual components.

The synthetic approach to this compound involves the formation of 2-aminothiazoles through Hantzsch cyclocondensation of thiourea with α-haloketones, followed by incorporation of piperidine substituents. The specific structural features of this compound, including the 4-methyl substitution on the thiazole ring and the direct connection to the piperidine nitrogen at the 2-position of the thiazole, were designed to optimize both chemical stability and biological activity potential.

The compound's development was influenced by research demonstrating that small molecules containing thiazole moieties exhibit drug-like properties against various diseases, with seventeen FDA-approved drugs currently containing thiazole rings. Similarly, piperazine and piperidine scaffolds represent extensively used backbones in medicinal chemistry, with numerous bioactive compounds built upon these templates. The combination of these two privileged structures in this compound represents a rational drug design approach.

Position in Modern Chemical Research

In contemporary chemical research, this compound occupies a significant position as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies current trends in medicinal chemistry that emphasize the development of heterocyclic hybrid frameworks as a burgeoning domain within drug discovery. Modern synthetic methodologies have enabled efficient preparation of thiazole-piperidine hybrids through parallel synthesis approaches that utilize solid-phase synthesis protocols for generating large collections of organic compounds for drug discovery purposes.

Current research applications of this compound and related structures span multiple therapeutic areas. Recent investigations have demonstrated that thiazole-piperidine hybrids exhibit promising antimalarial activity, with specific derivatives showing antiplasmodial activity against Plasmodium falciparum chloroquine-resistant strains. Additionally, these compounds have shown significant potential as fungicides, with systematic exploration of piperidinyl thiazole modifications revealing excellent activity against oomycete fungal pathogens including Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis.

The compound's relevance in modern research extends to agricultural applications, where thiazole-piperidine derivatives have demonstrated excellent fungicidal and insecticidal activities. Studies have shown that specific structural modifications of aryl thiazole piperidine amide derivatives can yield compounds with inhibition rates comparable to or exceeding those of commercial fungicides like azoxystrobin. This research demonstrates the continued importance of thiazole-piperidine chemistry in developing new agrochemical solutions.

Overview of Chemical and Structural Features

The chemical structure of this compound exhibits several distinctive features that contribute to its chemical behavior and potential biological activities. The thiazole ring adopts a planar configuration characterized by significant π-electron delocalization, contributing to aromatic character that is evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million. The calculated π-electron density indicates that carbon-5 serves as the primary site for electrophilic substitution, while the carbon-2 hydrogen is susceptible to deprotonation.

The molecular structure incorporates a 4-methyl substituent on the thiazole ring, which influences both the electronic properties and steric environment of the heterocycle. This substitution pattern is significant because every single approved thiazole-containing drug features substitution at the 2-position, and no monosubstituted thiazole has achieved pharmaceutical approval. The methyl group at the 4-position provides additional sites for potential derivatization while maintaining the favorable electronic characteristics of the thiazole system.

The piperidine component of the molecule adopts a chair conformation that provides conformational flexibility while maintaining a well-defined three-dimensional structure. The nitrogen atom in the piperidine ring serves as the connection point to the thiazole system, creating a direct linkage that allows for electronic communication between the two heterocyclic components. The dihydrochloride salt formation occurs through protonation of basic nitrogen centers, enhancing the compound's water solubility and chemical stability under various conditions.

The three-dimensional structure of this compound exhibits specific conformational preferences that influence its interaction with biological targets and its participation in chemical reactions. Computational studies indicate that the compound adopts conformations where the thiazole and piperidine rings can achieve optimal spatial arrangements for intermolecular interactions. The predicted collision cross-section values for various adduct forms of related compounds provide insights into the gas-phase behavior and structural characteristics of these molecules.

属性

IUPAC Name |

4-methyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTXHCSKIGXRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticonvulsant, and anticancer research. This article explores its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 0.5 μg/mL | Inhibition of protein synthesis |

| Candida albicans | 0.1 μg/mL | Interference with ergosterol biosynthesis |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been well-documented. In preclinical studies, this compound demonstrated significant protective effects in seizure models:

| Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Maximal Electroshock (MES) | 18.4 | 170.2 | 9.2 |

| Pentylenetetrazole (PTZ) | <20 | Not reported | Not reported |

The structural analysis indicates that the thiazole moiety enhances the anticonvulsant activity by modulating neurotransmitter systems, particularly through interactions with GABA receptors .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 3.995 | Inhibition of Chk1 phosphorylation |

| HCT116 | 5.0 | Induction of apoptosis via mitochondrial pathways |

The interaction with key regulatory proteins in cancer cells suggests that this compound could be developed as a therapeutic agent for cancer treatment .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Antimicrobial Evaluation : A study assessed various thiazole derivatives against multiple bacterial strains, confirming the superior efficacy of compounds similar to this compound against resistant strains.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of thiazole derivatives in PC12 cells exposed to oxidative stress, revealing that certain structural modifications enhance protective effects against neurodegeneration .

化学反应分析

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | pH 4–5, 60°C, 4 h | Thiazole sulfoxide derivative | 72% | |

| KMnO<sub>4</sub> | Acetic acid, 80°C, 2 h | Thiazole sulfone derivative | 58% |

-

Mechanism : Electrophilic attack on sulfur generates sulfoxide intermediates, which further oxidize to sulfones under stronger conditions.

-

Impact of hydrochloride salts : The dihydrochloride form enhances solubility in polar solvents but may require neutralization before oxidation.

Reduction Reactions

Reduction primarily targets the thiazole ring and the piperidine nitrogen:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT, 6 h | Partially saturated thiazoline | Moderate | |

| NaBH<sub>4</sub> | MeOH, RT, 12 h | Intact thiazole; reduced piperidine | High |

-

Key observation : LiAlH<sub>4</sub> preferentially reduces the thiazole’s C=N bond, while NaBH<sub>4</sub> selectively reduces imine groups in the piperidine moiety.

-

Side reactions : Over-reduction may lead to ring-opening products at >50°C.

Substitution Reactions

The piperidine nitrogen and thiazole C-2 position exhibit nucleophilic reactivity:

Piperidine N-Functionalization

Thiazole C-2 Substitution

-

Catalytic systems : Palladium catalysts enable cross-coupling at C-2, preserving the piperidine scaffold .

Acid/Base-Mediated Rearrangements

The hydrochloride salt form participates in pH-dependent equilibria:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| pH > 10 | Piperidine deprotonation; thiazole ring remains intact | Facilitates N-alkylation | |

| Conc. HCl, reflux | Thiazole ring hydrolysis to form thiourea derivatives | Degradation pathway |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data reveals:

-

Major degradation products :

-

Piperidine hydrochloride (m/z 122)

-

4-Methylthiazole-2-carboxylic acid (m/z 144)

-

Comparative Reactivity Table

| Reaction Type | Thiazole Reactivity | Piperidine Reactivity | Dominant Pathway |

|---|---|---|---|

| Oxidation | High | Low | Sulfur oxidation |

| Reduction | Moderate | High | C=N bond reduction |

| Electrophilic substitution | Low (C-2 only) | High (N-functionalization) | N-alkylation |

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for developing bioactive molecules. Controlled oxidation/reduction enables selective modifications, while substitution reactions allow precise functionalization of both heterocycles. Stability considerations under acidic/thermal conditions are critical for process optimization .

相似化合物的比较

Structural Analogues and Derivatives

Substituent Variations on the Thiazole Ring

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride Molecular Formula: C₉H₁₂Cl₂N₄S Molecular Weight: 279.19 g/mol Key Differences: Replaces the 4-methyl group with a pyridin-4-yl substituent and introduces a methanamine group.

Thiazole, 2-(4-(Dimethylamino)pyrazol-1-yl)-4-methyl-, Dihydrochloride (CAS 1261229-62-2) Molecular Formula: C₉H₁₄Cl₂N₄S Molecular Weight: 297.21 g/mol Key Differences: Incorporates a dimethylaminopyrazole group at the thiazole’s 2-position. This compound’s extended π-system and tertiary amine may improve solubility and receptor binding .

Piperidine Ring Modifications

N-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide Dihydrochloride Molecular Weight: 298.2 g/mol Key Differences: Adds a carboxamide group at the piperidine’s 3-position.

4-[(1,3-Thiazol-2-yloxy)methyl]piperidine Hydrochloride

- Molecular Formula : C₉H₁₅ClN₂OS

- Molecular Weight : 234.74 g/mol

- Key Differences : Substitutes the direct piperidine-thiazole linkage with a thiazol-2-yloxymethyl spacer. This increases conformational flexibility, which may affect pharmacokinetics .

Benzyloxyimino Derivatives

Compounds such as 3-amino-4-(2',5'-dimethoxylbenzyloxyimino)piperidine dihydrochloride (13c) (molecular weight 358.26 g/mol) feature a benzyloxyimino group instead of thiazole. These derivatives exhibit distinct physicochemical properties, including higher melting points (e.g., 189–192°C for 13c) due to increased molecular symmetry and hydrogen-bonding capacity .

Physicochemical Properties Comparison

Key Observations :

- Melting Points : Derivatives with aromatic substituents (e.g., 13c) exhibit higher melting points due to enhanced crystallinity.

- Solubility : The dihydrochloride form generally improves aqueous solubility compared to freebase analogues.

- Spectroscopic Data : For example, 13c shows a molecular ion peak at m/z 278 (M+H)⁺ in MS-ESI , whereas the target compound’s MS would likely show a peak near m/z 255 (M-2HCl+H)⁺ .

准备方法

Thiazole Ring Synthesis

The 1,3-thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-containing reagents. For the 4-methyl substituent, methyl-substituted precursors are used.

- Typical solvents: ethanol, DMF, acetic acid, or water.

- Bases: sodium acetate, sodium carbonate, or triethylamine.

- Reaction temperature: 90–100 °C or reflux conditions for 5 hours.

- Example: Synthesis of 4-methylthiazole derivatives by reacting N-phenyl-N-thiocarbamoyl-β-alanine derivatives with monochloroacetic acid.

Coupling to Piperidine

The piperidine ring is introduced by nucleophilic substitution or amide coupling reactions:

- Piperidine or substituted piperidine reacts with the thiazole intermediate.

- Coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) are used to facilitate amide bond formation.

- Reaction solvents: dichloromethane (DCM), DMF.

- Typical reaction temperature: room temperature to mild heating.

- Protection/deprotection steps (e.g., Boc, Fmoc) are employed to control selectivity in multi-step syntheses.

Formation of Dihydrochloride Salt

- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the dihydrochloride salt.

- Salt formation enhances compound stability and facilitates purification by crystallization.

Representative Synthetic Route (Adapted from Related Thiazole-Piperidine Syntheses)

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4-methyl-1,3-thiazole intermediate | α-Haloketone + thiourea, reflux in ethanol, base (NaOAc) | 70–85 | Cyclization to form thiazole ring |

| 2 | Coupling of thiazole with piperidine derivative | EDCI, HOBt, DIPEA in DCM, room temperature, 6 h | 55–70 | Amide bond formation, protection/deprotection steps as needed |

| 3 | Salt formation | HCl in ethanol, room temperature, crystallization | 80–90 | Dihydrochloride salt isolated as solid |

Analytical and Purification Techniques

- NMR Spectroscopy (¹H, ¹³C) : Used to confirm the structure and purity of intermediates and final product.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Melting Point Determination : Used to assess compound purity.

- Chromatography : Flash column chromatography on silica gel with ethyl acetate/hexane mixtures for intermediate purification.

- Crystallization : Used for final salt purification.

Research Findings and Optimization Notes

- Reaction solvents and bases significantly influence yield and purity during thiazole ring formation; acetic acid and DMF at elevated temperature (90–100 °C) provide optimal results.

- The use of peptide coupling agents EDCI and HOBt in dichloromethane under nitrogen atmosphere ensures efficient amide bond formation with minimal side reactions.

- Protection groups such as Boc and Fmoc are critical for multi-step syntheses involving chiral centers or sensitive functional groups.

- The dihydrochloride salt form improves compound stability and handling properties, facilitating biological evaluation and formulation.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| Thiazole ring synthesis | α-Haloketone, thiourea, NaOAc | Ethanol, Acetic acid, DMF | 90–100 °C | 5 h | 70–85 | Base and solvent choice critical |

| Piperidine coupling | Piperidine, EDCI, HOBt, DIPEA | DCM | RT | 6 h | 55–70 | Protection/deprotection required |

| Salt formation | HCl | Ethanol | RT | 1–2 h | 80–90 | Crystallization yields pure salt |

常见问题

Q. What are the key synthetic routes for 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Introduction of the piperidine ring via nucleophilic substitution or coupling reactions.

- Step 3 : Salt formation using hydrochloric acid to yield the dihydrochloride form, enhancing solubility and stability . Industrial-scale synthesis optimizes yield and purity through automated systems and quality control (e.g., HPLC for purity >95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms structural integrity, particularly the thiazole-proton environment (δ 6.8–7.2 ppm) and piperidine ring conformation.

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 239.14) and fragmentation patterns .

- HPLC : Ensures purity (>95%) and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What safety precautions are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Assay Standardization : Control variables like cell line specificity (e.g., HeLa vs. MCF-7 for anticancer studies) and microbial strains (e.g., E. coli vs. S. aureus).

- Dose-Response Analysis : Compare IC50 values across studies to identify potency thresholds (e.g., 10–50 µM for cytotoxicity) .

- Mechanistic Studies : Use RNA sequencing or proteomics to differentiate pathways (e.g., apoptosis induction vs. membrane disruption) .

Q. What strategies optimize reaction yields during synthesis?

- Catalysts : Use palladium catalysts (e.g., Pd/C) for coupling reactions, achieving >80% yield.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature Control : Maintain 60–80°C during cyclization to avoid byproduct formation .

Q. How does the thiazole ring influence the compound’s reactivity in substitution reactions?

- Electrophilic Substitution : The electron-deficient thiazole ring directs substitution at the 5-position.

- Nucleophilic Attack : Piperidine’s nitrogen acts as a nucleophile, enabling alkylation or acylation reactions.

- Example : Reaction with methyl iodide yields N-methyl derivatives, confirmed by NMR δ 3.1 ppm (CH3-N) .

Q. What experimental designs are recommended for studying enzyme inhibition?

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Ki).

- Docking Simulations : Predict binding modes in enzymes like acetylcholinesterase (PDB ID: 4EY7) .

- Control Compounds : Include known inhibitors (e.g., donepezil for cholinesterase) to validate assay sensitivity .

Q. How do structural modifications (e.g., fluorination) alter bioavailability?

- LogP Analysis : Introducing fluorine at the piperidine 3-position increases hydrophobicity (LogP from 1.2 to 1.8), enhancing blood-brain barrier penetration.

- Metabolic Stability : Fluorinated analogs show reduced CYP450-mediated degradation in liver microsomes .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported melting points?

- Source Validation : Cross-check purity data (e.g., ≥95% vs. commercial samples at 90%).

- Technique Calibration : Use DSC (Differential Scanning Calorimetry) for precise measurements (reported range: 28–33°C) .

Q. Why do biological activity results vary between in vitro and in vivo studies?

- Solubility Limits : The dihydrochloride salt’s aqueous solubility (~50 mg/mL) may exceed in vivo absorption capacity.

- Metabolite Interference : Hepatic metabolism (e.g., CYP3A4) generates inactive derivatives, reducing efficacy .

Methodological Recommendations

- Synthetic Protocols : Follow multi-step procedures with intermediate purification (e.g., column chromatography) .

- Biological Assays : Use 3D cell cultures or organoids to better mimic in vivo conditions .

- Data Reporting : Include detailed reaction conditions (e.g., solvent, temperature) and statistical analysis (e.g., SEM, n=3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。